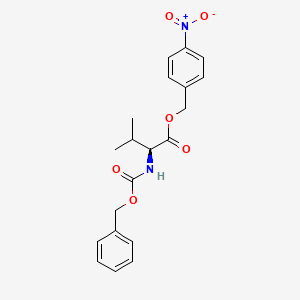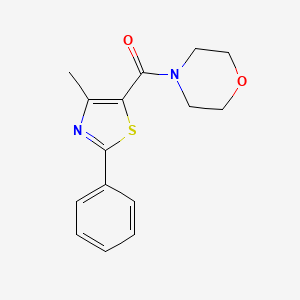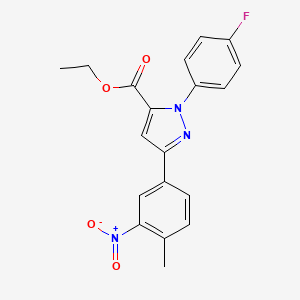![molecular formula C16H12F3N3OS B7681022 N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7681022.png)
N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. Developed by Takeda Pharmaceuticals, TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory effects in various animal models.
Wirkmechanismus
N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide exerts its anti-inflammatory effects by selectively inhibiting the TLR4 signaling pathway. TLR4 is a crucial receptor involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLR4 triggers a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines. N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide inhibits this signaling pathway by binding to a specific site on TLR4, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide has been shown to have significant anti-inflammatory effects in various animal models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. It has been shown to decrease the production of pro-inflammatory cytokines, reduce tissue damage, and improve survival rates in these models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide is its selectivity for TLR4 signaling inhibition. This allows for more targeted and specific inhibition of the inflammatory response, without affecting other signaling pathways. However, one limitation of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide in scientific research. One area of interest is the development of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide as a therapeutic agent for the treatment of various inflammatory diseases, such as sepsis and rheumatoid arthritis. Additionally, further studies may be needed to fully understand the mechanism of action of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide and its potential effects on other signaling pathways. Finally, the development of more stable and long-lasting formulations of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide may improve its utility in experimental settings.
Synthesemethoden
N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide is a synthetic compound that is prepared through a multi-step process involving various chemical reactions. The synthesis of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide involves the condensation of 4-(trifluoromethyl)benzaldehyde with 3-amino-1H-pyrazole, followed by the reaction with 2-thiophenecarboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide has been extensively studied in various scientific research applications, particularly in the field of immunology and inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) stimulation in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)12-5-3-11(4-6-12)10-22-14(7-8-20-22)21-15(23)13-2-1-9-24-13/h1-9H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXLCWVBQHXOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B7680952.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2-[(3,4-dimethylbenzoyl)amino]acetate](/img/structure/B7680957.png)
![1-(2-Fluoro-5-nitrophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B7680964.png)

![1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B7680984.png)

![Methyl 3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-2-methylindolizin-3-yl]propanoate](/img/structure/B7680993.png)
![2-[[5-(Azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B7681005.png)
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate](/img/structure/B7681006.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B7681007.png)
![N-(2-fluoro-4-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7681025.png)
![Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7681028.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)